molecular formula C11H8N2O3 B8429280 2-(3-Nitrobenzoyl)pyrrole

2-(3-Nitrobenzoyl)pyrrole

Cat. No.: B8429280
M. Wt: 216.19 g/mol
InChI Key: HBRUWOGCWKGQGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Nitrobenzoyl)pyrrole is an organic compound that features a nitrophenyl group attached to a pyrrole ring via a ketone linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Nitrobenzoyl)pyrrole typically involves the reaction of 3-nitrobenzoyl chloride with 1H-pyrrole-2-carboxaldehyde in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-Nitrobenzoyl)pyrrole can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be further oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ketone group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) is a typical reducing agent.

    Substitution: Nucleophiles such as amines or alcohols can react with the ketone group under acidic or basic conditions.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted pyrrole derivatives.

Scientific Research Applications

2-(3-Nitrobenzoyl)pyrrole has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential as a pharmacophore in drug design.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(3-Nitrobenzoyl)pyrrole involves its interaction with various molecular targets. The nitrophenyl group can participate in electron-withdrawing interactions, while the pyrrole ring can engage in π-π stacking and hydrogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Methyl (2,4,5-trimethyl-1H-pyrrol-3-yl) ketone: Similar structure but with different substituents on the pyrrole ring.

    N-phenylpyrrolidin-2-ones: Compounds with a pyrrolidinone ring instead of a pyrrole ring.

Uniqueness

2-(3-Nitrobenzoyl)pyrrole is unique due to the presence of both a nitrophenyl group and a pyrrole ring, which confer distinct electronic and steric properties. These features make it a versatile compound for various chemical reactions and applications.

Properties

Molecular Formula

C11H8N2O3

Molecular Weight

216.19 g/mol

IUPAC Name

(3-nitrophenyl)-(1H-pyrrol-2-yl)methanone

InChI

InChI=1S/C11H8N2O3/c14-11(10-5-2-6-12-10)8-3-1-4-9(7-8)13(15)16/h1-7,12H

InChI Key

HBRUWOGCWKGQGD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)C2=CC=CN2

Origin of Product

United States

Synthesis routes and methods

Procedure details

Alternatively, about 0.5 to 2 molar equivalents of m-nitrobenzoyl chloride (Formula ;b 7 where Z is chloro) (available from Aldrich) is added to pyrrole or an optionally substituted pyrrole (represented by Formula 8, prepared, e.g., as described in Reaction Schemes 1 and 2) dissolved in an inert organic solvent (preferably toluene) and heated, preferably to the reflux temperature of the solvent used, in an inert atmosphere (e.g., under nitrogen). The reaction takes place over a period of about 1 to 30 hours, preferably 10 to 25 hours, and most preferably about 18 hours. The 2-(3'-nitrobenzoyl)pyrrole intermediate of Formula 9 is isolated and purified in the usual manner.
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